molecular formula C20H16F3N5 B2915980 5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902024-44-6

5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2915980
CAS RN: 902024-44-6
M. Wt: 383.378
InChI Key: HLWPQUBCSUMWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C20H16F3N5 and its molecular weight is 383.378. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of pyrazolo[1,5-a]pyrimidin-7-amine derivatives has been explored for their potential antibacterial activity. For instance, Rahmouni et al. (2014) reported on the synthesis of new pyrazole and pyrazolopyrimidine derivatives, where the antibacterial activity of some synthesized compounds was evaluated and found to be significant (Rahmouni et al., 2014). This study indicates the compound's potential utility in developing new antibacterial agents.

Anti-Mycobacterial Activity

Sutherland et al. (2022) conducted studies on pyrazolo[1,5-a]pyrimidin-7-amines as potent inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis. Their work involved designing, synthesizing, and analyzing the structure–activity relationships of these compounds, highlighting their potential as inhibitors of M. tuberculosis (Sutherland et al., 2022).

Anticancer Activity

Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been prepared and evaluated for their anticancer activity against several cancer cell lines, demonstrating promising bioactivity at micromolar concentrations (Chavva et al., 2013). This research underscores the compound's potential application in anticancer drug development.

Synthesis Methodologies

Efforts have been made to develop efficient synthesis methodologies for pyrazolo[1,5-a]pyrimidine derivatives, such as the one-pot regioselective synthesis assisted by KHSO4 in aqueous media under ultrasound irradiation. This method offers a simplified approach to producing these compounds, which could be beneficial for further pharmacological studies (Kaping et al., 2020).

properties

IUPAC Name

5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5/c1-13-11-16(25-12-15-9-5-6-10-24-15)28-19(26-13)17(14-7-3-2-4-8-14)18(27-28)20(21,22)23/h2-11,25H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWPQUBCSUMWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=N3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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